Omiganan Pentahydrochloride Omiganan Pentahydrochloride Omiganan Pentahydrochloride is a pentahydrochloride salt of omiganan, a synthetic cationic antimicrobial peptide with wide-spectrum activity against both gram-positive and gram-negative bacteria and fungi. Omiganan pentahydrochloride, an analog of indolicidin, acts by disrupting bacterial cytoplasmic membranes and has been tested in a topical gel for the prevention of catheter-related bloodstream infections.
a cationic peptide with antibacterial activity
Brand Name: Vulcanchem
CAS No.: 269062-93-3
VCID: VC21544288
InChI: InChI=1S/C90H127N27O12.5ClH/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91;;;;;/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102);5*1H/t51-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-;;;;;/m0...../s1
SMILES: Array
Molecular Formula: C90H132Cl5N27O12
Molecular Weight: 1961.4 g/mol

Omiganan Pentahydrochloride

CAS No.: 269062-93-3

Cat. No.: VC21544288

Molecular Formula: C90H132Cl5N27O12

Molecular Weight: 1961.4 g/mol

* For research use only. Not for human or veterinary use.

Omiganan Pentahydrochloride - 269062-93-3

Specification

CAS No. 269062-93-3
Molecular Formula C90H132Cl5N27O12
Molecular Weight 1961.4 g/mol
IUPAC Name (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;pentahydrochloride
Standard InChI InChI=1S/C90H127N27O12.5ClH/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91;;;;;/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102);5*1H/t51-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-;;;;;/m0...../s1
Standard InChI Key WTNSIKUBZJCPLJ-IQOWARLESA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl
Canonical SMILES CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl
Boiling Point N/A
Melting Point N/A

Introduction

Molecular Characteristics and Structural Features

Chemical Composition and Physical Properties

Omiganan pentahydrochloride possesses a defined molecular structure with distinct physicochemical properties that contribute to its biological activity. Table 1 summarizes the key physical and chemical characteristics of the compound.

Table 1: Chemical and Physical Properties of Omiganan Pentahydrochloride

PropertyValue
Molecular FormulaC90H132Cl5N27O12
Molecular Weight1961.4 g/mol
Amino Acid SequenceILRWPWWPWRRK-amide
Parent CompoundOmiganan (CID 16131445)
Physical StateSolid (hydrochloride salt)
SolubilityWater-soluble (due to salt formation)
IUPAC CondensedH-Ile-Leu-Arg-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-Lys-NH2.5HCl

The compound's molecular structure includes 12 amino acids in a specific sequence (isoleucine-leucine-arginine-tryptophan-proline-tryptophan-tryptophan-proline-tryptophan-arginine-arginine-lysine) with an amide group at the C-terminus and five hydrochloride moieties . This composition gives the molecule its cationic nature, which is critical for its antimicrobial mechanism.

Structure-Activity Relationship

The antimicrobial activity of omiganan pentahydrochloride is closely tied to its structural features. The peptide contains multiple cationic amino acids (arginine and lysine) that create a positive charge distribution, facilitating interaction with negatively charged bacterial membranes. Additionally, the presence of hydrophobic residues, particularly the four tryptophan amino acids, allows for insertion into bacterial membranes, disrupting their integrity.

The specific sequence arrangement creates an amphipathic structure with hydrophobic and hydrophilic regions spatially oriented to maximize interaction with microbial membranes while minimizing toxicity to host cells. The pentahydrochloride salt formation enhances water solubility and stability, potentially improving the compound's pharmacokinetic profile for clinical applications.

Mechanism of Action

Omiganan pentahydrochloride primarily exerts its antimicrobial effects through disruption of bacterial cytoplasmic membranes . Unlike conventional antibiotics that typically target specific enzymes or cellular processes, this membrane-disruptive mechanism provides advantages in terms of broad-spectrum activity and reduced likelihood of resistance development.

The process begins with electrostatic attraction between the positively charged peptide and negatively charged bacterial membrane components. Following this initial interaction, the hydrophobic residues insert into the membrane, creating pores or channels that compromise membrane integrity. This disruption leads to leakage of cellular contents, dissipation of membrane potential, and ultimately bacterial cell death.

Beyond its direct antimicrobial effects, recent research has revealed that omiganan also possesses immunomodulatory properties. Studies have demonstrated that the compound can enhance interferon responses to endosomal toll-like receptor (TLR) ligands in human peripheral blood mononuclear cells, suggesting potential applications in treating viral infections .

Pharmacological Properties

Pathogen TypeExamples of Susceptible SpeciesActivity Level
Gram-positive bacteriaStaphylococcus species, Streptococcus speciesHigh activity
Gram-negative bacteriaEscherichia coli, Pseudomonas speciesModerate to high activity
FungiCandida species, MalasseziaVariable activity
Resistant strainsMRSA, Vancomycin-resistant EnterococciRetained activity in many cases

This broad-spectrum activity positions omiganan pentahydrochloride as a potential therapeutic for infections caused by drug-resistant organisms, though clinical confirmation of this capability remains under investigation.

Immunomodulatory Effects

Beyond direct antimicrobial activity, research has uncovered significant immunomodulatory properties of omiganan pentahydrochloride. Studies have demonstrated that the compound enhances interferon-α responses triggered by endosomal toll-like receptors (TLRs) .

This enhancement appears particularly pronounced in plasmacytoid dendritic cells, which are key contributors to interferon production in the immune system. The ability to modulate these responses suggests potential applications beyond direct antimicrobial therapy, possibly extending to antiviral treatments or immune system modulation in certain disease states .

The mechanism underlying this immunomodulatory effect remains incompletely characterized, though it may involve similar principles to those observed with the human cathelicidin LL-37. Current hypotheses suggest that omiganan may facilitate the delivery of TLR ligands to endosomal compartments, enhancing receptor-ligand interactions and subsequent signaling cascades.

Clinical Applications and Research Findings

Investigational Therapeutic Applications

Omiganan pentahydrochloride has been investigated for several clinical applications, leveraging both its antimicrobial and immunomodulatory properties. Initial development focused on its use as a topical agent for preventing catheter-related bloodstream infections . This application sought to exploit the compound's ability to reduce bacterial colonization at catheter insertion sites.

Subsequent research expanded to explore its utility in treating various dermatological conditions, including acne, rosacea, and seborrheic dermatitis. The topical application represents a practical delivery method that maximizes local antimicrobial effects while minimizing systemic exposure and potential toxicity.

More recent investigations, informed by discoveries regarding its immunomodulatory properties, have considered potential applications in treating or preventing viral infections. This research direction represents a novel approach that extends beyond the compound's initially recognized antimicrobial capabilities.

Limitations and Research Challenges

Efficacy Constraints

Despite promising in vitro antimicrobial properties, the clinical efficacy of omiganan pentahydrochloride has shown inconsistency across different applications. The seborrheic dermatitis study demonstrated a striking disparity between laboratory-predicted efficacy and actual clinical outcomes . This disconnect highlights the complexity of translating antimicrobial activity from controlled laboratory conditions to the complex biological environment of human disease.

Several factors may contribute to this efficacy gap, including:

  • Penetration limitations through skin or biofilm barriers

  • Inactivation by host factors present in the clinical environment

  • Insufficient concentration at the target site

  • Complex disease pathophysiology that extends beyond microbial involvement

These challenges underscore the need for continued refinement of formulations and delivery systems to optimize the compound's clinical performance.

Mechanism Understanding Gaps

While the direct antimicrobial mechanism of omiganan pentahydrochloride is relatively well-characterized, significant knowledge gaps persist regarding its immunomodulatory effects. The molecular basis for TLR response enhancement remains incompletely understood, as noted in research examining this phenomenon .

Understanding these mechanisms more thoroughly could inform rational design of improved derivatives or combination therapies that leverage both antimicrobial and immunomodulatory properties. Additionally, clarifying these mechanisms might help identify patient populations or disease states most likely to benefit from omiganan-based therapies.

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